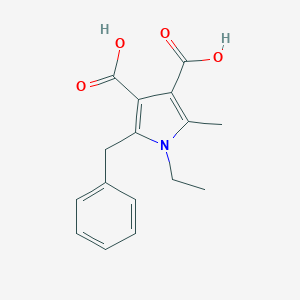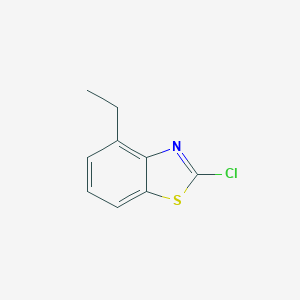
2-Chloro-4-ethyl-1,3-benzothiazole
Vue d'ensemble
Description
2-Chloro-4-ethyl-1,3-benzothiazole is a chemical compound with the molecular formula C9H8ClNS . It is used in various chemical reactions and has been the subject of several studies .
Synthesis Analysis
The synthesis of 2-Chloro-4-ethyl-1,3-benzothiazole and its derivatives often involves the use of catalysts such as P2O5/SiO2, which facilitates the formation of products by fast removal of water . The synthesis methods can be divided into conventional multistep processes and one-pot, atom economy procedures .Molecular Structure Analysis
The molecular structure of 2-Chloro-4-ethyl-1,3-benzothiazole consists of a benzothiazole ring substituted with a chlorine atom at the 2nd position and an ethyl group at the 4th position .Chemical Reactions Analysis
Benzothiazole derivatives, including 2-Chloro-4-ethyl-1,3-benzothiazole, are known to participate in a wide variety of chemical reactions. They are often used as building blocks for organic and organoelement synthesis, including the synthesis of pharmacologically active heterocycles .Physical And Chemical Properties Analysis
2-Chloro-4-ethyl-1,3-benzothiazole has a molecular weight of 197.69 . It is a liquid at room temperature .Applications De Recherche Scientifique
Medicinal Chemistry
Benzothiazole derivatives, including 2-Chloro-4-ethyl-1,3-benzothiazole, have been found to have a variety of biological activities . They are considered very interesting in medicinal chemistry .
Antimicrobial Applications
These compounds have been proposed for use in drug development for bacterial infections . Their antimicrobial properties make them potential candidates for new antibiotics .
Antifeedant and Acaricidal Activities
Benzothiazole derivatives have also shown potential for antifeedant and acaricidal activities . This suggests they could be used in pest control applications.
Anti-Tubercular Compounds
Recent synthetic developments of benzothiazole based anti-tubercular compounds have shown promising results . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs, and better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .
Anti-Cancer Applications
Benzothiazole is known to exhibit anticancer properties . This suggests that 2-Chloro-4-ethyl-1,3-benzothiazole could potentially be used in cancer treatment.
Anti-Diabetic Applications
Benzothiazole derivatives have also shown potential for antidiabetic activities . This suggests they could be used in the treatment of diabetes.
Anti-Convulsant Applications
Benzothiazole derivatives have demonstrated anti-convulsant properties . This suggests they could be used in the treatment of seizure disorders.
Anti-Inflammatory Applications
Benzothiazole derivatives have demonstrated anti-inflammatory properties . This suggests they could be used in the treatment of inflammatory conditions.
Mécanisme D'action
Target of Action
2-Chloro-4-ethyl-1,3-benzothiazole is a benzothiazole derivative . Benzothiazole derivatives have been found to exhibit a wide range of biological activities and medicinal applications . They have shown promising results as anti-tubercular compounds , and some derivatives have displayed antibacterial activity by inhibiting various targets such as dihydroorotase, DNA gyrase, uridine diphosphate-N-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, dihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .
Mode of Action
Benzothiazole derivatives generally work by interacting with their targets and inhibiting their function . This interaction can lead to changes in the target’s activity, potentially disrupting essential biochemical processes in the pathogen and leading to its death or growth inhibition .
Biochemical Pathways
The biochemical pathways affected by 2-Chloro-4-ethyl-1,3-benzothiazole are likely to be those associated with its targets. For example, if the compound inhibits DNA gyrase, it could disrupt DNA replication and transcription, leading to cell death . Similarly, inhibition of enzymes involved in cell wall synthesis (such as MurB) could lead to cell wall weakening and eventual cell lysis .
Result of Action
The molecular and cellular effects of 2-Chloro-4-ethyl-1,3-benzothiazole’s action would depend on its specific targets and mode of action. Generally, by inhibiting essential enzymes or proteins, the compound could disrupt critical cellular processes, leading to cell death or growth inhibition . For instance, benzothiazole derivatives have shown inhibitory effects against M. tuberculosis .
Orientations Futures
Benzothiazole derivatives, including 2-Chloro-4-ethyl-1,3-benzothiazole, continue to attract great interest from researchers due to their wide range of biological activities and medicinal applications . Future research may focus on developing new synthetic approaches and patterns of reactivity, as well as exploring their potential in drug design .
Propriétés
IUPAC Name |
2-chloro-4-ethyl-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNS/c1-2-6-4-3-5-7-8(6)11-9(10)12-7/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQOWVESUHAQWMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)SC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60365945 | |
| Record name | 2-chloro-4-ethyl-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60365945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-ethyl-1,3-benzothiazole | |
CAS RN |
176976-44-6 | |
| Record name | 2-Chloro-4-ethylbenzothiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=176976-44-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-chloro-4-ethyl-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60365945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








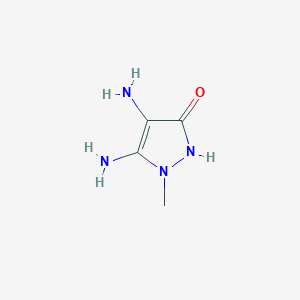
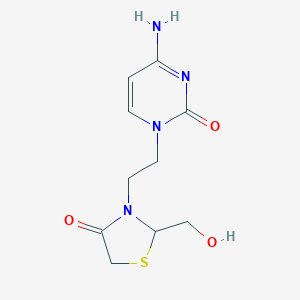
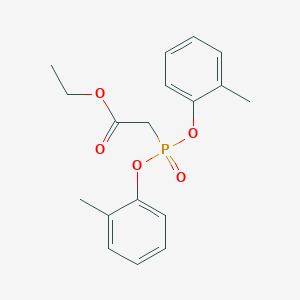
![Trisodium;2-[[2-[bis(carboxylatomethyl)amino]-3-[(4,4-diphenylcyclohexyl)oxy-oxidophosphoryl]oxypropyl]-[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;gadolinium(3+);hydrate](/img/structure/B65020.png)



